

An In-depth Technical Guide to the Shikimate and Quinate Metabolic Pathways

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This technical guide provides a comprehensive overview of the core aspects of the shikimate and **quinate** metabolic pathways. These pathways are crucial for the biosynthesis of aromatic compounds in a wide range of organisms and represent significant targets for the development of herbicides and antimicrobial agents. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Overview of the Shikimate and Quinate Pathways

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, some protozoans, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and numerous secondary metabolites.[1] This seven-step enzymatic pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate, the common precursor for aromatic compound biosynthesis.[2][3] Notably, this pathway is absent in mammals, making it an attractive target for the development of selective drugs and herbicides.[1]

The **quinate** pathway is closely linked to the shikimate pathway, utilizing the common intermediate 3-dehydro**quinate**. In some plants and microorganisms, **quinate** can be synthesized from 3-dehydro**quinate** by the action of **quinate** dehydrogenase.[4] **Quinate** can then serve as a carbon source or be converted back to 3-dehydro**quinate**, thereby feeding into



the shikimate pathway. This interplay highlights the metabolic flexibility and regulatory complexity of aromatic compound biosynthesis.

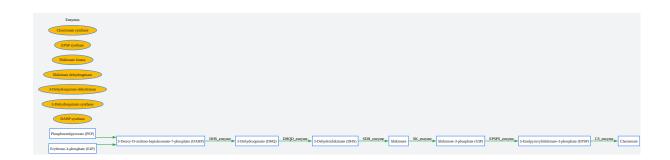
The Shikimate Pathway: A Step-by-Step Enzymatic Conversion

The shikimate pathway consists of seven enzymatic reactions to produce chorismate.

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): Catalyzes the
 condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] This is the first committed step of
 the pathway.
- 3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate (DHQ) through a complex mechanism involving an alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol condensation.[5][6] This enzyme requires NAD+ and a cobalt cofactor for its activity.[6]
- 3-dehydroquinate dehydratase (DHQD): Catalyzes the dehydration of DHQ to form 3dehydroshikimate (DHS).
- Shikimate dehydrogenase (SDH): Reduces DHS to shikimate in an NADPH-dependent reaction.[7]
- Shikimate kinase (SK): Phosphorylates shikimate at the 3-hydroxyl group using ATP to produce shikimate-3-phosphate (S3P).[8]
- 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): Catalyzes the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).
- Chorismate synthase: Catalyzes the 1,4-trans elimination of phosphate from EPSP to introduce a second double bond in the ring, yielding the final product, chorismate.[2]

Signaling Pathway Diagram: The Shikimate Pathway





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Caption: The enzymatic cascade of the shikimate pathway.

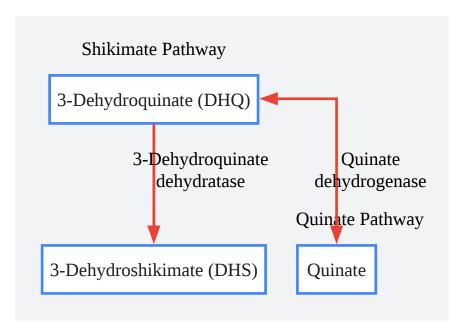
The Quinate Pathway and its Connection to Shikimate Metabolism



The **quinate** pathway branches off from the shikimate pathway at the level of 3-dehydroquinate.

- Quinate Dehydrogenase (QDH): This enzyme catalyzes the reversible reduction of 3dehydroquinate to quinate, typically using NADH as a cofactor.[4]
- Quinate to Shikimate: In some organisms, quinate can be converted back to 3dehydroquinate, which can then re-enter the shikimate pathway. This suggests a role for quinate as a storage compound for the shikimate pathway.

Signaling Pathway Diagram: The Quinate Pathway Branch



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Caption: The branching of the **quinate** pathway from the shikimate pathway.

Quantitative Data

The following tables summarize key quantitative data for enzymes of the shikimate and **quinate** pathways from various organisms.



Table 1: Kinetic Parameters of Shikimate Pathway Enzymes



Enzyme	Organism	Substrate	Km (µM)	Vmax	Reference
3-Deoxy-D- arabino- heptulosonat e 7- phosphate synthase (DAH7PS)	Mycobacteriu m tuberculosis	P- enolpyruvate	-	-	[1]
3-Deoxy-D- arabino- heptulosonat e 7- phosphate synthase (DAH7PS)	Mycobacteriu m tuberculosis	Erythrose 4- phosphate	-	-	[1]
Shikimate Dehydrogena se	Populus trichocarpa (Poptr1)	Shikimate	135 ± 15	11.2 ± 0.4 μmol s-1 mg- 1	[4]
Shikimate Dehydrogena se	Populus trichocarpa (Poptr5)	Shikimate	260 ± 40	1.8 ± 0.1 μmol s-1 mg- 1	[4]
Quinate Dehydrogena se	Populus trichocarpa (Poptr2)	3- Dehydroquin ate	624 ± 28	150 ± 30 μM s-1 mg-1	[4]
Quinate Dehydrogena se	Populus trichocarpa (Poptr3)	3- Dehydroquin ate	299 ± 50	103 ± 6 μM s- 1 mg-1	[4]
Shikimate Kinase	Staphylococc us aureus	Shikimate	48 μM (Ki)	-	[9]
Shikimate Kinase	Staphylococc us aureus	ATP	64 μM (Ki)	-	[9]





Table 2: Inhibition Constants of Shikimate Pathway

Inhibitors

Enzyme	Organism	Inhibitor	Ki (µM)	IC50 (µM)	Reference
3-Deoxy-D- arabino- heptulosonat e 7- phosphate synthase (DAH7PS)	Mycobacteriu m tuberculosis	Intermediate mimic	Nanomolar range	-	
Shikimate Kinase	Mycobacteriu m tuberculosis	Shikimic acid analog (cpd 660)	46	-	[10]
Shikimate Kinase	Mycobacteriu m tuberculosis	Oxadiazole- amide (cpd 686)	-	1.94 ± 0.06	[10]
Shikimate Kinase	Staphylococc us aureus	Benzimidazol e C1	-	~70	[9]
Shikimate Kinase	Staphylococc us aureus	Benzimidazol e C2	-	~100	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the shikimate and **quinate** pathways.

Spectrophotometric Enzyme Assay for Shikimate Dehydrogenase (SDH)

This protocol measures the activity of SDH by monitoring the production of NADPH at 340 nm. [7][11]

Materials:



- Tris-HCl buffer (0.1 M, pH 8.8)
- Shikimate solution (stock concentration 100 mM)
- NADP+ solution (stock concentration 20 mM)
- Purified SDH enzyme
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing 0.1 M Tris-HCl buffer.
- Add shikimate to the desired final concentration (e.g., 0.1 to 2 mM).
- Add the purified SDH enzyme to a final concentration of 1 nM.
- Initiate the reaction by adding NADP+ to a final concentration of 2 mM.
- Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes at 23 °C.
- Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (ε = 6.22 mM-1 cm-1).

Coupled Enzyme Assay for Shikimate Kinase (SK)

This assay determines SK activity by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which is monitored at 340 nm.[8][12]

Materials:

- Tris-HCl buffer (100 mM, pH 7.6) containing 100 mM KCl and 5 mM MgCl2
- Phosphoenolpyruvate (PEP) solution (stock concentration 15 mM)
- NADH solution (stock concentration 2 mM)



- ATP solution (stock concentration 20 mM)
- Shikimate solution (stock concentration 10 mM)
- Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix
- Purified SK enzyme
- Spectrophotometer

Procedure:

- Prepare the reaction mixture containing Tris-HCl buffer, PEP (final concentration 1.5 mM), and NADH (final concentration 0.2 mM).
- · Add the PK/LDH enzyme mix.
- Add ATP (final concentration 2 mM) and shikimate (final concentration 1 mM).
- Initiate the reaction by adding the purified SK enzyme (e.g., 70 ng).
- Monitor the decrease in absorbance at 340 nm at 25 °C. The rate of NADH oxidation is proportional to the SK activity.

LC-MS Method for Quantification of Shikimate and Quinate Pathway Intermediates

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous quantification of multiple intermediates of the shikimate and **quinate** pathways in plant tissues.[13]

Sample Extraction:

- Homogenize plant tissue in a suitable extraction solvent (e.g., methanol/water mixture).
- Perform extraction at two different pH values to improve the recovery of a wider range of metabolites.



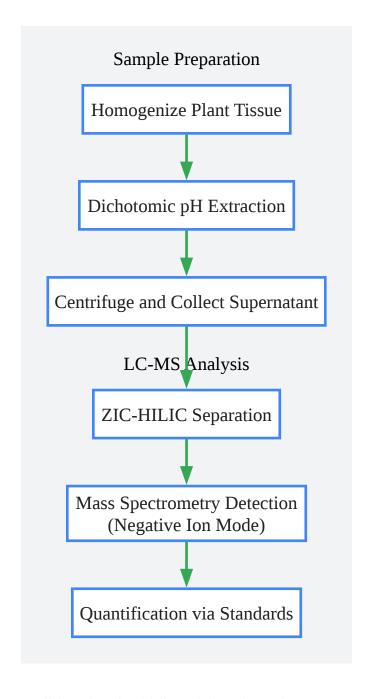
• Centrifuge the extracts to pellet debris and collect the supernatant.

LC-MS Analysis:

- Use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column.
- Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 5 mM acetic acid-ammonium acetate, pH 4).
- Couple the LC system to a mass spectrometer operating in negative ion mode for the detection of the acidic pathway intermediates.
- Identify and quantify the metabolites based on their retention times and mass-to-charge ratios by comparing them to authentic standards.

Experimental Workflow Diagram





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Caption: Workflow for LC-MS based analysis of pathway intermediates.

Regulation of the Shikimate Pathway

The regulation of the shikimate pathway is complex and varies between organisms. In many microorganisms, the first enzyme, DAHP synthase, is subject to feedback inhibition by the aromatic amino acid end products.[14] In contrast, plant DAHP synthases are generally not



strongly inhibited by these amino acids, suggesting that regulation in plants occurs primarily at the level of gene expression.[14]

Furthermore, intermediates within the pathway can also exert regulatory effects. For instance, in Arabidopsis thaliana, chorismate has been shown to inhibit all three DAHP synthase isoforms, and this inhibition can be counteracted by arogenate, an intermediate in phenylalanine and tyrosine biosynthesis.[15] This indicates a sophisticated network of allosteric regulation that fine-tunes the metabolic flux through the pathway in response to the cellular demand for aromatic compounds.

Conclusion

The shikimate and **quinate** pathways are fundamental metabolic routes for the production of a vast array of essential aromatic compounds. Their absence in mammals makes them prime targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of these pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals. This guide provides a foundational resource to aid in these endeavors, facilitating further research and the rational design of new therapeutic and agricultural solutions.

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